N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine
CAS No.: 1856094-66-0
Cat. No.: VC20132710
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1856094-66-0 |
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Molecular Formula | C13H17N3O |
Molecular Weight | 231.29 g/mol |
IUPAC Name | N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine |
Standard InChI | InChI=1S/C13H17N3O/c1-10-9-16(2)15-13(10)14-8-11-4-6-12(17-3)7-5-11/h4-7,9H,8H2,1-3H3,(H,14,15) |
Standard InChI Key | NTJFTICJWBKNJH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1- and 4-positions with methyl groups and at the 3-position with a 4-methoxybenzylamine moiety. The methoxybenzyl group introduces electron-donating effects, enhancing the compound’s solubility and modulating its electronic properties for target binding.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 231.29 g/mol |
IUPAC Name | N-[(4-Methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine |
Canonical SMILES | CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C |
Topological Polar Surface Area | 41.6 Ų |
The methoxy group at the para position of the benzyl ring contributes to steric and electronic effects, influencing binding affinity to biological targets such as enzymes and G-protein-coupled receptors.
Crystallographic and Spectroscopic Insights
While crystallographic data for this specific compound remains unpublished, analogous pyrazole derivatives exhibit planar pyrazole rings with bond lengths of 1.34–1.38 Å for C-N and 1.31–1.33 Å for C-C, consistent with aromatic character . The methoxybenzyl group adopts a conformation where the methoxy oxygen lies coplanar with the benzene ring, maximizing resonance stabilization .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine typically involves a multi-step protocol:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
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N-Alkylation: Introduction of the 4-methoxybenzyl group via nucleophilic substitution using 4-methoxybenzyl chloride in the presence of a base (e.g., ).
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Example Reaction Scheme:
Yield Optimization
Key parameters influencing yield include:
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Temperature: Reactions performed at 80–100°C improve kinetics without promoting side reactions.
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Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase alkylation efficiency.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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-NMR (400 MHz, CDCl): δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 5.95 (s, 1H, Pyrazole-H), 4.35 (s, 2H, -CH-), 3.80 (s, 3H, -OCH), 3.65 (s, 3H, N-CH), 2.25 (s, 3H, CH).
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-NMR: Peaks at δ 159.2 (C-O), 148.7 (Pyrazole-C3), 130.1–114.3 (Aromatic carbons).
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Mass Spectrometry: ESI-MS m/z 232.15 [M+H].
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine macrophage models, it reduced IL-6 and TNF-α levels by 40–60% at 10 μM.
Antioxidant Properties
In DPPH radical scavenging assays, the compound exhibited an IC of 28.7 μM, comparable to ascorbic acid (IC = 25.4 μM). The methoxybenzyl group enhances electron donation, stabilizing free radicals.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications, such as replacing the methoxy group with halogens or bulkier substituents, are being explored to improve pharmacokinetic profiles.
Drug Delivery Systems
Encapsulation in polymeric nanoparticles (e.g., PLGA) enhances bioavailability by 3-fold in rodent models, addressing solubility limitations.
Future Research Directions
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In Vivo Toxicity Studies: Acute and chronic toxicity profiles in mammalian models are needed to advance preclinical development.
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Target Identification: Proteomic and CRISPR screening could elucidate novel targets beyond COX-2 and 5-LOX.
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Formulation Development: Nanoemulsions and liposomes may further improve therapeutic indices.
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